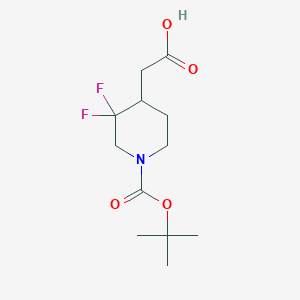

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

Descripción general

Descripción

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.

Introduction of Fluorine Atoms: The difluorination of the piperidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the piperidine nitrogen, enabling selective transformations elsewhere in the molecule.

| Reaction Conditions | Products/Applications | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free amine for peptide coupling 1 | 77% | |

| Catalytic hydrogenation (H₂/Pd-C) | Deprotected intermediate for macrocycles | 88% | |

| Acidolysis (HCl/dioxane) | Amine salt for further alkylation | 76-90% |

-

Mechanistic Insight : Acidic conditions (e.g., TFA) protonate the Boc group, leading to carbamate decomposition and CO₂ release1 .

Acetic Acid Functionalization

The carboxylic acid group participates in coupling and esterification reactions critical for drug discovery.

| Reaction Type | Conditions | Applications | Source |

|---|---|---|---|

| Amide Coupling | HATU/DIPEA, fragment assembly 1 | Macrocyclic proteasome inhibitors | |

| Esterification | EDCI/HOBt, primary alcohols | Prodrug synthesis | |

| Lactamization | EDCI-mediated cyclization | Peptide macrocycles (e.g., TDI-8414) |

-

Example : Intramolecular Chan-Lam coupling with boronic acid derivatives yields macrocycles like CP1 (IC₅₀ = 42 nM against Plasmodium falciparum)1 .

Fluoropiperidine Reactivity

The 3,3-difluoropiperidine ring enhances metabolic stability and influences conformational preferences.

-

Stability : The geminal difluoro group resists enzymatic degradation, improving pharmacokinetics in antimalarial candidates2.

Stability and Degradation Pathways

| Condition | Observation | Implication | Source |

|---|---|---|---|

| Mouse plasma (37°C, 2h) | Hydrolysis of P1 amide bond 2 | Rapid clearance (t₁/₂ = 15 min) | |

| Liver microsomes (human/mouse) | Oxidative metabolism at piperidine | Species-specific stability | |

| Aqueous acid (pH <3) | Boc deprotection without side reactions | Scalable synthesis |

-

Mitigation Strategies :

Comparative Reactivity of Analogues

| Compound | Key Structural Difference | Reactivity Note |

|---|---|---|

| 1-Boc-piperidin-4-ylacetic acid | Lacks fluorine substituents | Lower metabolic stability |

| (R)-enantiomer (CAS 2055043-60-0) | Chiral center at C4 | Stereospecific coupling 3 |

| 4,4-difluoropiperidine variant | Fluorines at C4 instead of C3 | Altered ring puckering [^8] |

Synthetic Optimization Trends

-

Macrocyclization : Suzuki coupling outperforms lactamization in yield (88% vs. 70%)1 .

-

Purification : SCX-2 cartridges efficiently isolate Boc-deprotected amines4.

-

Scale-Up : NaIO₄-mediated oxidative hydrolysis minimizes boronate side products1.

Footnotes

-

PMC (Design, synthesis, and optimization of macrocyclic peptides) ↩ ↩2 ↩3 ↩4 ↩5 ↩6

-

PMC (Structure-activity relationship studies of antimalarial Plasmodium...) ↩ ↩2 ↩3 ↩4 ↩5

-

BLD Pharm (2-[(4R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidin-4-yl]acetic acid) ↩

-

Ambeed (tert-Butyl 4-(3,3-difluoroazetidin-1-yl...) ↩

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Development :

-

Neuropharmacology :

- Research indicates that derivatives of piperidine compounds can exhibit neuroprotective properties. Studies have shown that modifications to piperidine structures can lead to compounds with potential applications in treating neurodegenerative diseases such as Alzheimer's disease . The incorporation of the BOC group allows for easier manipulation during synthetic procedures.

-

Multimodal Therapeutics :

- The compound's ability to interact with multiple biological targets makes it a candidate for developing multimodal therapies aimed at complex diseases . This approach is particularly relevant in conditions like Alzheimer's, where targeting several pathways may be more effective than single-target drugs.

Organic Synthesis

- Synthetic Intermediates :

- Peptide Synthesis :

Case Study 1: Synthesis of Neuroprotective Agents

A research team synthesized a series of piperidine derivatives, including BOC-Difluoropiperidine acetic acid, to evaluate their neuroprotective effects on neuronal cell lines. The study demonstrated enhanced cell viability and reduced apoptosis markers when treated with these compounds, suggesting their potential use in neurodegenerative disease therapies .

Case Study 2: Development of Anticancer Agents

In another study, researchers explored the anticancer properties of compounds derived from BOC-Difluoropiperidine acetic acid. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to this scaffold could lead to new anticancer drugs .

Mecanismo De Acción

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atoms can enhance binding affinity and selectivity, while the tert-butoxycarbonyl group can influence the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Lacks the difluorination, which can affect its reactivity and binding properties.

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, which can influence its chemical behavior and applications.

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)butyric acid: Another analog with a butyric acid moiety, offering different steric and electronic properties.

Uniqueness

The unique combination of the tert-butoxycarbonyl group, difluorination, and acetic acid moiety in 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid provides distinct chemical and biological properties that can be leveraged in various research and industrial applications. Its structural features can enhance stability, reactivity, and specificity in target interactions, making it a valuable compound in the development of new chemical entities.

Actividad Biológica

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid, a compound with the CAS number 1373503-54-8, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.

- Molecular Formula : C₁₂H₁₉F₂NO₄

- Molecular Weight : 279.28 g/mol

- Structure : The compound features a piperidine ring with difluoromethyl and tert-butoxycarbonyl groups, which are significant for its biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds containing piperidine derivatives exhibit antimicrobial properties. For instance, similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt cell membrane integrity and inhibit essential metabolic processes .

Anticancer Potential

Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. Although direct studies on this compound are scarce, its structural analogs suggest potential anticancer properties through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of piperidine derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell wall and inhibition of protein synthesis .

- Anticancer Activity : In a recent investigation into piperidine derivatives for cancer treatment, several compounds were shown to induce apoptosis in breast cancer cells. The study highlighted the role of the difluoro substituent in enhancing cytotoxicity through increased cellular uptake and interaction with apoptotic pathways .

Q & A

Q. Basic: What are the critical steps in synthesizing 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid?

The synthesis typically involves multi-step reactions, including:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions to prevent undesired side reactions .

- Fluorination : Electrophilic or nucleophilic fluorination at the 3,3-positions of the piperidine ring, often requiring inert atmospheres and catalysts like palladium diacetate .

- Acetic acid side-chain introduction : Alkylation or coupling reactions (e.g., using Cs₂CO₃ as a base) to attach the acetic acid moiety .

Key challenges include maintaining stereochemical integrity during fluorination and avoiding Boc deprotection under basic conditions .

Q. Advanced: How can Design of Experiments (DOE) optimize reaction yields for this compound?

DOE methodologies, such as factorial designs or response surface modeling, can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

- Central Composite Design : Used to optimize reaction time (5.5–17 hours) and temperature (40–100°C) in palladium-catalyzed fluorination steps .

- Parameter prioritization : Identifying critical factors (e.g., Cs₂CO₃ concentration) that influence yield and purity while minimizing side products .

Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables, reducing experimental runs by up to 70% .

Q. Basic: What analytical techniques are essential for characterizing this compound?

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (>98% purity thresholds) .

- Structural confirmation :

Q. Advanced: How can computational modeling predict difluoropiperidine reactivity?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can:

- Map reaction pathways : Simulate fluorination energetics to identify transition states and intermediates .

- Predict regioselectivity : Analyze electronic effects (e.g., fluorine’s -I effect) on nucleophilic attack sites .

- Solvent effects : COSMO-RS models assess solvation free energy to optimize reaction media (e.g., tert-butanol vs. acetonitrile) .

Q. Advanced: How to resolve NMR data contradictions in stereochemical assignments?

- 2D NMR techniques : NOESY or HSQC to correlate protons and confirm spatial arrangements of geminal difluoro groups .

- Variable temperature NMR : Detect conformational flexibility in the piperidine ring that may obscure splitting patterns .

- Comparative analysis : Cross-referencing with X-ray crystallography data (if available) for absolute configuration .

Q. Basic: What storage conditions ensure compound stability?

- Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .

- Moisture control : Use desiccants (e.g., silica gel) in storage vials .

- Light sensitivity : Amber glass vials minimize photodegradation of the acetic acid moiety .

Q. Advanced: How to mitigate side reactions during Boc deprotection?

- Acid selection : Controlled HCl (4 M in dioxane) at 25–50°C avoids over-acidification, which can degrade the difluoropiperidine core .

- Monitoring by TLC : Track deprotection progress to terminate reactions before byproduct formation .

- Scavenger use : Add triethylsilane to quench carbocation intermediates during Boc removal .

Q. Basic: What safety precautions are critical during handling?

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles (H335) .

- Spill management : Neutralize acid spills with sodium bicarbonate and adsorb with inert materials .

Q. Advanced: How do geminal difluoro groups affect derivatization reactions?

- Steric hindrance : The 3,3-difluoro substituents reduce nucleophilic substitution rates at the 4-position .

- Electronic effects : Fluorine’s electronegativity increases the acidity of adjacent protons, enabling selective deprotonation for alkylation .

- Hydrogen bonding : The difluoropiperidine ring may alter solubility in polar solvents, impacting coupling reactions .

Q. Advanced: What methods analyze solvation effects on this compound?

- Molecular dynamics (MD) simulations : Predict solubility parameters in solvents like DMSO or water .

- Experimental validation : Measure partition coefficients (LogP) via shake-flask assays to correlate with computational data .

- Dielectric constant tuning : Optimize reaction media (e.g., DMF for high polarity) to stabilize transition states .

Propiedades

IUPAC Name |

2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACJWZRQZZXARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.